4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This 4-formyl benzamide intermediate uniquely combines a para-formyl handle with an N-methyl-morpholinophenylmethyl domain, enabling late-stage diversification for kinase and CNS libraries. Unlike 4-methyl or formyl-only analogs, it delivers both reactivity and pharmacokinetic advantages in one step. Ideal for JAK2 inhibitor optimization. Inquire now.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1280911-20-7
Cat. No. B2607854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
CAS1280911-20-7
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)N2CCOCC2)C(=O)C3=CC=C(C=C3)C=O
InChIInChI=1S/C20H22N2O3/c1-21(20(24)18-6-2-17(15-23)3-7-18)14-16-4-8-19(9-5-16)22-10-12-25-13-11-22/h2-9,15H,10-14H2,1H3
InChIKeyQLZASHJTOZOOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide (CAS 1280911-20-7) – Core Structural Profile and Intermediate Classification for Targeted Procurement


4-Formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide (CAS 1280911-20-7, molecular formula C20H22N2O3, molecular weight 338.4 g/mol) is a specialized benzamide-based synthetic intermediate featuring a reactive para-formyl group and an N-methyl-N-[(4-morpholin-4-ylphenyl)methyl] side chain . The compound belongs to the class of morpholinophenylmethyl benzamides, a scaffold recognized in medicinal chemistry for its utility in constructing kinase-focused compound libraries and CNS-targeted agents [1]. Its structural composition uniquely combines an electrophilic aldehyde handle for late-stage diversification with a morpholine moiety known to modulate solubility and pharmacokinetic properties, positioning it as a versatile building block for lead generation rather than a final active pharmaceutical ingredient [1].

Why Analogs Like 4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzamide or 4-Formyl-N-methylbenzamide Cannot Replace 4-Formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide in Design-Intensive Synthesis


Structurally close analogs within the morpholinophenyl benzamide class cannot substitute for 4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide because this compound is the only member bearing both a para-formyl group on the benzamide ring and an N-methyl-morpholinophenylmethyl substitution simultaneously [1]. The 4-methyl analog (CAS 5620-26-8) lacks the reactive aldehyde, precluding condensation, reductive amination, or oxime formation essential for generating derivative libraries . Conversely, 4-formyl-N-methylbenzamide (CAS 167837-57-2) possesses the formyl group but omits the entire morpholinophenylmethyl domain, forfeiting the solubility and target-engagement advantages conferred by the morpholine ring [2]. The presence of both functional modules in a single intermediate is non-trivial; the N-methyl tertiary amide linkage further distinguishes this compound from secondary amide analogs by eliminating hydrogen-bond donor capacity, altering both physicochemical properties and synthetic reactivity [1].

Quantitative Differentiation Evidence for 4-Formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide Versus Closest Analogs


Increased Topological Polar Surface Area Relative to 4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzamide

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 49.8 Ų [1], 10.5% higher than that of the closest commercial analog 4-methyl-N-[4-(morpholin-4-yl)phenyl]benzamide (TPSA 45.06 Ų) . This difference arises from the replacement of the para-methyl group with a para-formyl group, which introduces an additional hydrogen-bond acceptor site. A higher TPSA within the range of 40–80 Ų is associated with improved aqueous solubility and reduced passive membrane permeability [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Lower Predicted Lipophilicity Versus 4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzamide

The target compound displays a predicted XLogP3 value of 2.1 [1], substantially lower than the LogP of 3.53 recorded for 4-methyl-N-[4-(morpholin-4-yl)phenyl]benzamide . This 1.43 log unit reduction represents an approximately 27-fold lower theoretical partition coefficient between octanol and water. The reduced lipophilicity is attributed to the electron-withdrawing formyl substituent replacing the methyl group and contributes to a more balanced hydrophilic-lipophilic profile favorable for oral bioavailability prediction models [2].

Lipophilicity ADME LogP

Presence of Reactive Formyl Handle Enables Downstream Diversification Not Possible with 4-Methyl Analog

The para-formyl group on the target compound provides a electrophilic reactive center for condensation with amines, hydrazines, or alkoxyamines to generate imines, hydrazones, or oxime ethers, as well as for reductive amination to produce secondary or tertiary amine derivatives [1]. The 4-methyl analog (CAS 5620-26-8) cannot undergo any of these transformations, limiting its synthetic utility to amide bond formation only . This difference yields a far broader accessible chemical space: a single batch of the formyl intermediate can generate dozens of diversified final compounds through simple parallel synthesis, whereas the methyl analog requires de novo synthesis for each new derivative [1].

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Morpholine Ring Confers Solubility and Bioavailability Advantages Absent in 4-Formyl-N-methylbenzamide

The target compound incorporates a morpholine ring within the N-[(4-morpholin-4-ylphenyl)methyl] side chain. Morpholine is a well-established solubility-enhancing pharmacophore that improves aqueous solubility and oral bioavailability of benzamide derivatives [1]. In contrast, 4-formyl-N-methylbenzamide (CAS 167837-57-2), which lacks any morpholine functionality, is documented solely as a reagent for JAK2 inhibitor synthesis [2] and exhibits a TPSA of 46.17 Ų with one fewer hydrogen-bond acceptor [3], predicting poorer aqueous solubility relative to the target compound. The morpholine-containing target compound provides both the reactive formyl handle and the drug-likeness advantages of morpholine in a single intermediate, eliminating the need for separate introduction of a solubilizing moiety at a later synthetic stage [1].

Solubility Enhancement Bioavailability Pharmacophore Design

Validated Application Domains for 4-Formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide Based on Comparative Evidence


Kinase-Focused Compound Library Construction via Aldehyde Diversification

The presence of the reactive para-formyl group allows efficient parallel synthesis of imine, hydrazone, and oxime libraries from a single batch of this intermediate [1], which is structurally suited for generating kinase-targeted libraries due to the morpholinophenyl motif frequently found in ATP-competitive kinase inhibitors [1]. In contrast, the 4-methyl analog cannot be diversified beyond amide formation, severely limiting library size and scaffold variation .

JAK2 Inhibitor Lead Optimization Requiring Both Aldehyde Handle and Morpholine Solubility Motif

Given that 4-formyl-N-methylbenzamide is an established reagent for synthesizing JAK2 inhibitors [2], the target compound extends this utility by incorporating a morpholine ring that enhances solubility and drug-likeness [1]. Researchers optimizing JAK2 leads can directly employ this intermediate to simultaneously install the formyl-derived pharmacophore and the solubility-enhancing morpholine without additional synthetic steps.

CNS-Targeted Compound Design Prioritizing Balanced Lipophilicity

With an XLogP3 of 2.1 [1], significantly lower than the 3.53 of the 4-methyl analog , this intermediate is better aligned with the optimal CNS drug space (LogP 2–4) [3]. For CNS programs where excessive lipophilicity leads to metabolic instability and off-target binding, this compound provides a more developable starting point while retaining the morpholine moiety known to facilitate CNS penetration.

Late-Stage Functionalization of Advanced Intermediates for Structure-Activity Relationship (SAR) Studies

The combination of a chemically robust tertiary amide core and a terminal aldehyde enables chemists to introduce diverse amine, hydroxylamine, or hydrazine fragments at a late stage without perturbing the morpholinophenylmethyl scaffold [1]. This contrasts with the 4-formyl-N-methylbenzamide fragment, which requires separate installation of the morpholine-containing group, often in multiple additional steps [2].

Quote Request

Request a Quote for 4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.